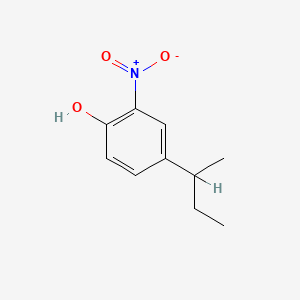
4-(1-Methylpropyl)-2-nitrophenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Environmental Monitoring and Photocatalytic Activity
4-Nitrophenol, a close analog of 4-(1-Methylpropyl)-2-nitrophenol, has been extensively utilized in industrial processes and is a major toxic water pollutant. Research has focused on the development of novel materials for the detection and degradation of 4-Nitrophenol. For example, a study by Chakraborty et al. (2021) reported the synthesis of silver oxide-zinc oxide composite nanocones for both electrochemical detection and photodegradation of 4-Nitrophenol in aqueous solutions, highlighting their potential in environmental monitoring and remediation (Chakraborty et al., 2021).
2. Crystallography and Polymorphism
The study of nitrophenol derivatives in crystallography has been significant, with research exploring unusual chemical ratios, values, and polymorphism. Draguta et al. (2014) investigated the cocrystallization of 4-nitrophenol with various aminopyridines, leading to novel adducts and providing insights into the properties of these materials, which can be relevant to the understanding of 4-(1-Methylpropyl)-2-nitrophenol (Draguta et al., 2014).
3. Biodegradation and Environmental Impact
The biodegradation of nitrophenol compounds is crucial for environmental decontamination. A study by Bhushan et al. (2000) on Ralstonia sp. SJ98 revealed its capability to utilize 3-methyl-4-nitrophenol, a compound structurally similar to 4-(1-Methylpropyl)-2-nitrophenol, for carbon and energy, indicating potential applications in bioremediation (Bhushan et al., 2000).
4. Development of Sensors for Detection of Nitrophenol Compounds
Research in sensor technology has led to the development of novel sensors for detecting nitrophenol compounds. Elsafy et al. (2018) synthesized compounds that act as sensitive and selective sensors for the detection of cyanide, a reaction influenced by the presence of nitrophenol compounds, demonstrating the applicability of these materials in environmental monitoring (Elsafy et al., 2018).
5. Atmospheric Chemistry and Environmental Science
Nitrophenols, including derivatives like 4-(1-Methylpropyl)-2-nitrophenol, have been studied for their role in atmospheric chemistry. Sangwan and Zhu (2018) investigated the photolysis of methyl-substituted 2-nitrophenols and their potential as sources of OH radicals in the atmosphere, contributing to our understanding of atmospheric processes and environmental impacts (Sangwan & Zhu, 2018).
Mécanisme D'action
While the specific mechanism of action for “4-(1-Methylpropyl)-2-nitrophenol” is not available, similar compounds such as PX-12, a small-molecule inhibitor of Trx-1 (thioredoxin-1), have been studied. PX-12 stimulates apoptosis, down-regulates HIF-1α and vascular endothelial growth factor (VEGF), and inhibits tumor growth in animal models .
Orientations Futures
Future research could focus on the potential applications of “4-(1-Methylpropyl)-2-nitrophenol” in various fields. For instance, a study found that 4-(1-methylpropyl)-phenol was detected in all samples of Chinese fragrant rice, and its content was higher than that in Thai fragrant rice . This suggests potential applications in food science and technology.
Propriétés
IUPAC Name |
4-butan-2-yl-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-7(2)8-4-5-10(12)9(6-8)11(13)14/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDCKEORRIGZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871034 | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3555-18-8 | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methylpropyl)-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R676Q74TNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



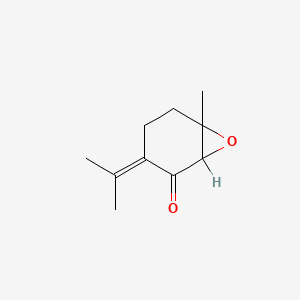

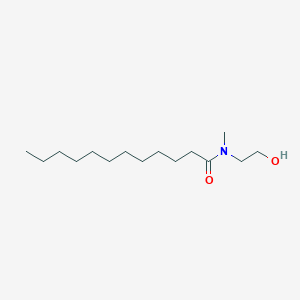
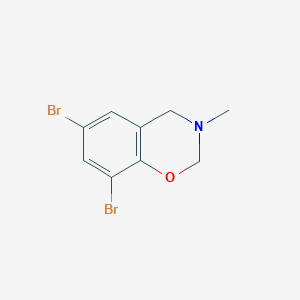
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3051637.png)

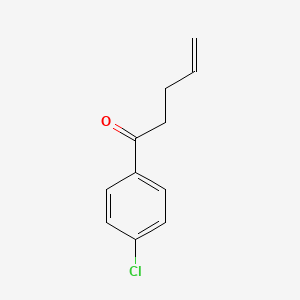

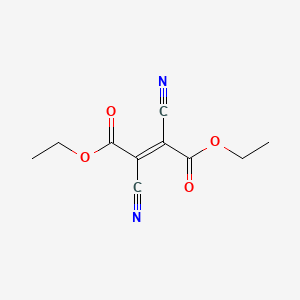


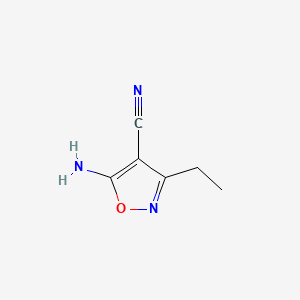
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine](/img/structure/B3051649.png)